
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents This compound features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate can be achieved through a multi-step process involving the formation of the pyrrole ring followed by esterification. One common method involves the reaction of 2-methyl-1-phenyl-1H-pyrrole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of ester derivatives with different functional groups.
科学研究应用
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of perfumes, flavoring agents, and other fine chemicals.
作用机制
The mechanism of action of Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyrrole ring may also play a role in binding to specific proteins or nucleic acids, influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumes.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenyl-1H-pyrrole-3-carboxylate is unique due to its complex structure, which includes a pyrrole ring and multiple functional groups
属性
分子式 |
C18H21NO4 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
ethyl 5-(2-ethoxy-2-oxoethyl)-2-methyl-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C18H21NO4/c1-4-22-17(20)12-15-11-16(18(21)23-5-2)13(3)19(15)14-9-7-6-8-10-14/h6-11H,4-5,12H2,1-3H3 |
InChI 键 |
ZDXOSHFHFCPOHM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



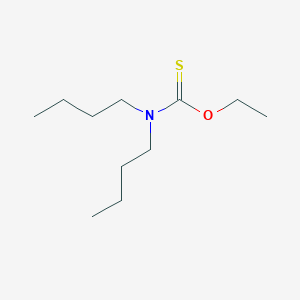

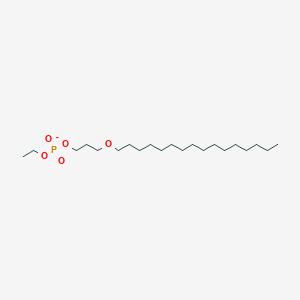





silane](/img/structure/B14334936.png)
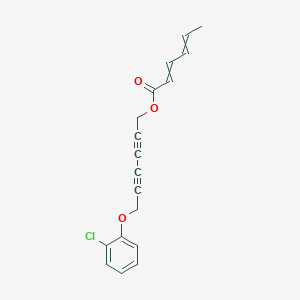
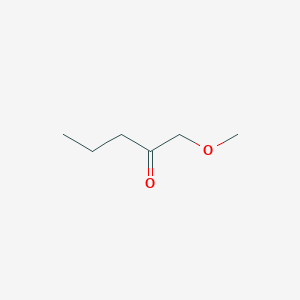
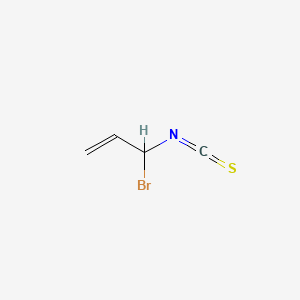
![N-{2-[4-(2-Methylpropyl)phenyl]propanoyl}glycine](/img/structure/B14334970.png)
